N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-N'-(3-FLUOROPHENYL)UREA
Overview
Description
N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-N'-(3-FLUOROPHENYL)UREA is a useful research compound. Its molecular formula is C18H21FN2O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-tert-butyl-2-methoxyphenyl)-N'-(3-fluorophenyl)urea is 316.15870608 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Free Radical Scavenging
Research has shown that derivatives of N-(5-tert-butyl-2-methoxyphenyl)-N'-(3-fluorophenyl)urea, such as T-0970 and T-0162, act as free radical scavengers. These compounds have been found to reduce myocardial infarct size in rabbit models of myocardial infarction, demonstrating their potential in cardiovascular therapeutic research (Hashimoto et al., 2001) (Yamashita et al., 2000).
Chemical Synthesis and Analysis
This compound and its derivatives have applications in chemical synthesis. For instance, directed lithiation of related compounds has been studied for creating various substituted products (Smith, El‐Hiti, & Alshammari, 2013). Additionally, the use of tert-butyldimethylsilyl derivatives in capillary gas chromatography for quantitative determination of certain metabolites showcases the versatility of these compounds in analytical chemistry (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Inhibitory Effects in Biological Systems
N,N'-Diarylureas, which are structurally related to N-(5-tert-butyl-2-methoxyphenyl)-N'-(3-fluorophenyl)urea, have been identified as potent activators of certain kinases and inhibitors of cancer cell proliferation, indicating their potential in cancer research (Denoyelle et al., 2012).
Agricultural Applications
In the context of agriculture, similar urea derivatives have been explored for their potential in reducing nitrogen loss in rice fields. Studies on the use of urease inhibitors, which are structurally or functionally related to N-(5-tert-butyl-2-methoxyphenyl)-N'-(3-fluorophenyl)urea, have demonstrated their effectiveness in improving nitrogen utilization in crops (Freney et al., 1993) (Freney et al., 1993).
Properties
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)-3-(3-fluorophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-18(2,3)12-8-9-16(23-4)15(10-12)21-17(22)20-14-7-5-6-13(19)11-14/h5-11H,1-4H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFRWCRQRWDIDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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